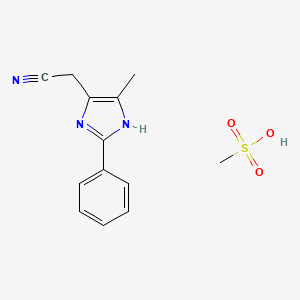
N-But-3-en-1-ylidenehydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-but-3-en-2-ylidenehydroxylamine , is an organic compound with the following structure:
Structure: H2C=C(CH2)2NOH
It features a hydroxylamine functional group (–N–OH) attached to a but-3-en-1-ylidene moiety. This compound exhibits interesting reactivity due to the presence of both a double bond and a nitrogen-oxygen bond.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes lead to N-But-3-en-1-ylidenehydroxylamine. One common method involves the reaction of but-3-en-2-one oxime with a suitable base. The reaction proceeds as follows:
CH3C(CH2)2C(NOH)=CH2+Base→this compound
b. Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. The compound finds applications in various fields, including pharmaceuticals and materials science.
Analyse Chemischer Reaktionen
N-But-3-en-1-ylidenehydroxylamine participates in several reactions:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the oxime group yields the corresponding amine.
Substitution: The nitrogen atom can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products:
- Oxidation: this compound oxide or nitroso derivatives.
- Reduction: N-But-3-en-1-ylideneamine.
Wissenschaftliche Forschungsanwendungen
a. Chemistry:
- Used as a versatile building block in organic synthesis.
- Forms stable complexes with transition metals.
- Investigated for its potential as an anti-inflammatory agent.
- Studied in the context of nitric oxide (NO) release.
- Used in the preparation of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular pathways related to NO signaling and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
N-But-3-en-1-ylidenehydroxylamine stands out due to its unique combination of a double bond and a hydroxylamine group. Similar compounds include other oximes and nitrogen-containing heterocycles.
Eigenschaften
CAS-Nummer |
106554-42-1 |
|---|---|
Molekularformel |
C4H7NO |
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
N-but-3-enylidenehydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-2-3-4-5-6/h2,4,6H,1,3H2 |
InChI-Schlüssel |
XVEFVIWIRUDCQF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
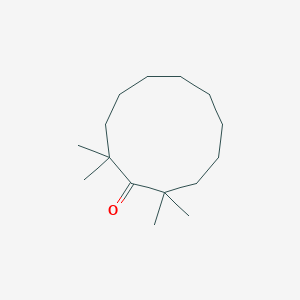
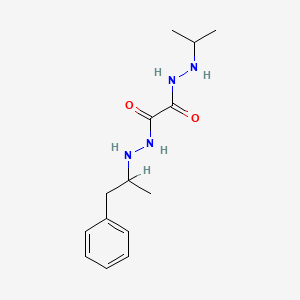
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)

![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
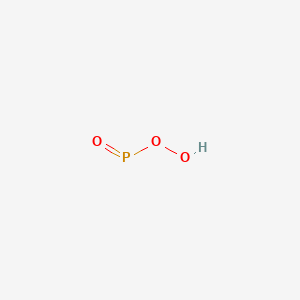
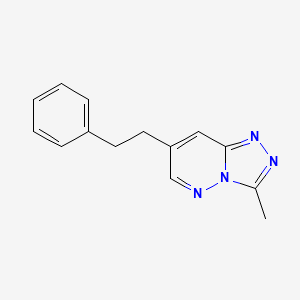
![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)

